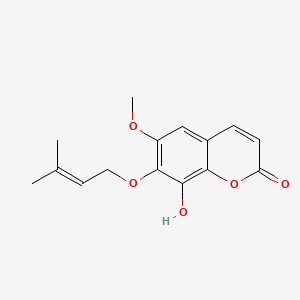

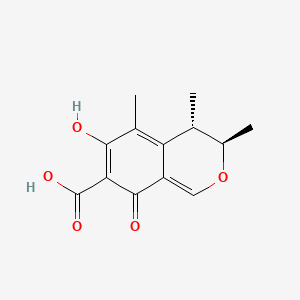

3,7-Dihydroxy-3',4'-dimethoxyflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,7-Dihydroxy-3’,4’-dimethoxyflavone is a flavone derivative. It is known to have antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidemic and neuroprotective or neurotrophic effects . It is a competitive antagonist of the AhR that inhibits AhR-mediated induction of CYP1A1, and also displays antiestrogen activity in breast tumor cell lines .

Synthesis Analysis

The synthesis of 3,7-Dihydroxy-3’,4’-dimethoxyflavone involves the oxidative cyclization of 2’,4’-dihydroxy-3,4-dimethoxychalcone using an I2 catalyst in DMSO . The synthesized compounds were characterized by means of their UV-Vis, IR, 1H-NMR and 13C-NMR spectral data .Molecular Structure Analysis

The molecular formula of 3,7-Dihydroxy-3’,4’-dimethoxyflavone is C17H14O6 . Its average mass is 314.289 Da and its monoisotopic mass is 314.079041 Da . The InChIKey of the compound is LTSJJOKAWSCMBC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 525.5±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 84.2±3.0 kJ/mol . The flash point of the compound is 196.1±23.6 °C . The compound has a molar refractivity of 81.0±0.3 cm3 .科学的研究の応用

- 3,7-Dihydroxy-3’,4’-dimethoxyflavone exhibits strong antioxidant activity. It scavenges free radicals, protecting cells from oxidative stress and potentially reducing the risk of chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .

- Research suggests that this flavonoid possesses anti-inflammatory properties. It may inhibit pro-inflammatory enzymes and cytokines, contributing to the modulation of inflammatory responses .

- 3,7-Dihydroxy-3’,4’-dimethoxyflavone has shown promise in cancer prevention and treatment. It inhibits cell proliferation, induces apoptosis (programmed cell death), and interferes with cancer cell signaling pathways. Studies have explored its potential against various cancers, including breast, colon, and prostate cancers .

- Some evidence suggests that this compound may protect neurons from damage. It could potentially mitigate neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases by modulating oxidative stress and inflammation .

- 3,7-Dihydroxy-3’,4’-dimethoxyflavone acts as a competitive antagonist of the AhR. The AhR plays a role in detoxification and metabolism. By inhibiting AhR-mediated induction of enzymes like CYP1A1, this compound may impact cellular responses to environmental toxins .

- In yeast studies, 3,7-Dihydroxy-3’,4’-dimethoxyflavone demonstrated Ca^2±induced growth inhibition. It may interact with calcium channels, affecting cellular processes .

Antioxidant Properties

Anti-Inflammatory Effects

Cancer Prevention and Treatment

Neuroprotection

Aryl Hydrocarbon Receptor (AhR) Antagonism

Calcium Channel Modulation

作用機序

Target of Action

The primary targets of 3,7-Dihydroxy-3’,4’-dimethoxyflavone are PARP (Poly ADP ribose polymerase) and the aryl hydrocarbon receptor . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death . The aryl hydrocarbon receptor is a protein that regulates the expression of genes involved in biological responses to environmental pollutants .

Mode of Action

3,7-Dihydroxy-3’,4’-dimethoxyflavone can reduce the synthesis and accumulation of PARP, thereby protecting cortical neurons against cell death induced by the Parthanatos pathway . It also acts as an antagonist to the aryl hydrocarbon receptor in human breast cancer cells .

Biochemical Pathways

The compound affects the Parthanatos pathway, a form of programmed cell death . By reducing the synthesis and accumulation of PARP, it can protect cortical neurons from cell death induced by this pathway . It also interacts with the aryl hydrocarbon receptor, affecting the expression of genes involved in responses to environmental pollutants .

Pharmacokinetics

It is known that polymethoxyflavones (pmfs), a group of flavonoid compounds to which this compound belongs, are more lipophilic than hydroxyl flavones due to their methoxy groups . This lipophilicity may affect their biological activities and bioavailability .

Result of Action

The compound’s action results in the protection of cortical neurons from cell death induced by the Parthanatos pathway . It also has various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects .

Action Environment

The environment can influence the action, efficacy, and stability of 3,7-Dihydroxy-3’,4’-dimethoxyflavone. For instance, the presence of environmental pollutants can affect the interaction of the compound with the aryl hydrocarbon receptor . .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)17-16(20)15(19)11-5-4-10(18)8-13(11)23-17/h3-8,18,20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJJOKAWSCMBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345864 |

Source

|

| Record name | 3,7-Dihydroxy-3',4'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dihydroxy-3',4'-dimethoxyflavone | |

CAS RN |

93322-61-3 |

Source

|

| Record name | 3,7-Dihydroxy-3',4'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 3,7-Dihydroxy-3',4'-dimethoxyflavone in the context of the provided research?

A1: The research paper [] focuses on identifying the active compounds in Spigelia anthelmia responsible for its anthelmintic properties. 3,7-Dihydroxy-3',4'-dimethoxyflavone was identified as one of the main constituents in the ethyl acetate extract of S. anthelmia, which exhibited the strongest anthelmintic activity against Haemonchus contortus. This suggests that 3,7-Dihydroxy-3',4'-dimethoxyflavone may contribute to the plant's traditional use as an anthelmintic.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。